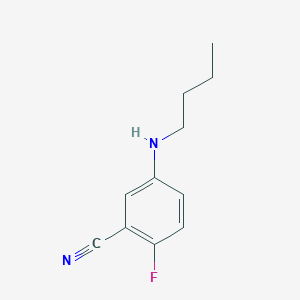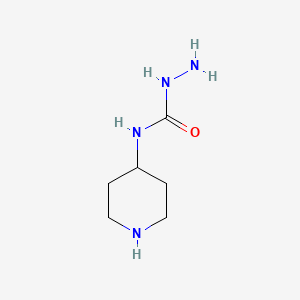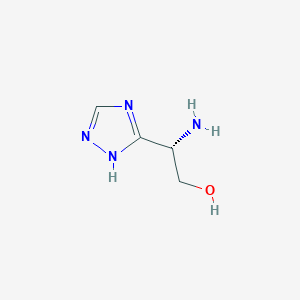
(2R)-2-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a tert-butoxy group, and a keto group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of tert-butyl hydroperoxide in the presence of a suitable catalyst to achieve the desired tert-butoxy protection . The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and reduced environmental impact . The use of flow microreactors allows for continuous production, which is beneficial for meeting industrial demands.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a wide range of functionalized compounds.
Scientific Research Applications
(2R)-2-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrate has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which (2R)-2-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the tert-butoxy group provides steric hindrance that can influence the compound’s binding affinity and selectivity. The keto group can participate in redox reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxy protection but differ in their amino acid backbone.
Tertiary butyl esters: These compounds have similar tert-butoxy groups but differ in their ester functionality.
Uniqueness
(2R)-2-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H17NO5 |
|---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
(2R)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;hydrate |
InChI |
InChI=1S/C8H15NO4.H2O/c1-8(2,3)13-6(10)4-5(9)7(11)12;/h5H,4,9H2,1-3H3,(H,11,12);1H2/t5-;/m1./s1 |
InChI Key |
NRWIJHDNNLRDTJ-NUBCRITNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)O)N.O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


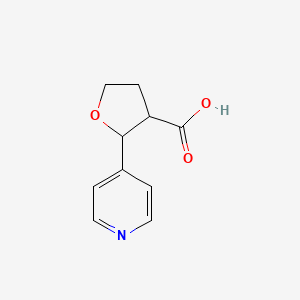
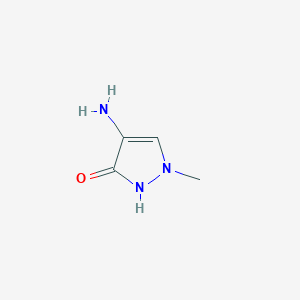
![N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide](/img/structure/B13249542.png)
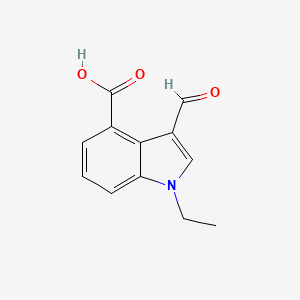
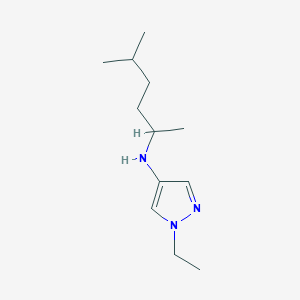

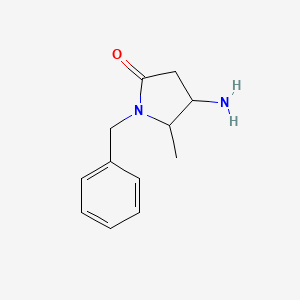
amine](/img/structure/B13249576.png)
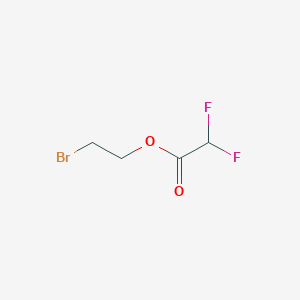
![3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B13249579.png)
